![molecular formula C21H28N4O3S B5184560 1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane](/img/structure/B5184560.png)
1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane, commonly known as MPAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPAPA is a pyridazinylazepane derivative, which means it is a member of the azepane family of compounds. In
Mecanismo De Acción
The mechanism of action of MPAPA is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. In addition, MPAPA has been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
MPAPA has been shown to have a number of biochemical and physiological effects. In a study by Zhang et al. (2019), MPAPA was found to induce apoptosis in cancer cells and inhibit their growth. In addition, MPAPA was shown to inhibit the production of pro-inflammatory cytokines in a mouse model of acute lung injury, as demonstrated by Lu et al. (2020).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPAPA in lab experiments include its high purity and potency, as well as its potential applications in various fields. However, there are also limitations to its use, including its high cost and limited availability.
Direcciones Futuras
There are many future directions for the study of MPAPA. In the field of medicinal chemistry, further studies could investigate its potential as a treatment for other diseases, such as arthritis and diabetes. In addition, the development of more efficient synthesis methods could help to reduce the cost and increase the availability of MPAPA.
In the field of materials science, future studies could focus on the synthesis of new metal-organic frameworks using MPAPA as a ligand, with potential applications in gas storage and separation.
Conclusion:
In conclusion, MPAPA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method has been optimized for high yield and purity, and MPAPA has been studied for its potential as an anti-inflammatory and anti-cancer agent, as well as its potential applications in materials science. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of MPAPA involves the reaction of 4-methyl-3-(4-morpholinylsulfonyl)phenylhydrazine with 3-bromo-6-chloropyridazine in the presence of a base. The resulting product is then treated with sodium hydride and 1-bromohexane to produce MPAPA. The synthesis method has been reported in the literature and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
MPAPA has been studied for its potential applications in various fields. In the field of medicinal chemistry, MPAPA has been investigated as a potential anti-inflammatory and anti-cancer agent. In a study conducted by Zhang et al. (2019), MPAPA was found to inhibit the growth of cancer cells and induce apoptosis. In another study by Lu et al. (2020), MPAPA was shown to have potent anti-inflammatory effects in a mouse model of acute lung injury.
In addition to its medicinal properties, MPAPA has also been studied for its potential applications in the field of materials science. In a study by Li et al. (2018), MPAPA was used as a ligand in the synthesis of a novel metal-organic framework with potential applications in gas storage and separation.
Propiedades
IUPAC Name |
4-[5-[6-(azepan-1-yl)pyridazin-3-yl]-2-methylphenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-17-6-7-18(16-20(17)29(26,27)25-12-14-28-15-13-25)19-8-9-21(23-22-19)24-10-4-2-3-5-11-24/h6-9,16H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUDHOGVBPCVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCCCC3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-[4-Methyl-3-(morpholine-4-sulfonyl)phenyl]pyridazin-3-YL}azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

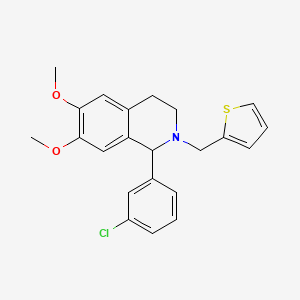
![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
![2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-tetrazol-5-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5184510.png)
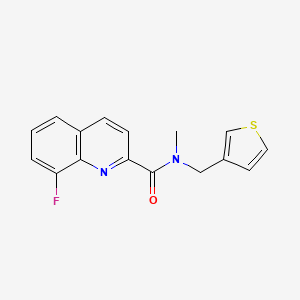

![(3aS*,5S*,9aS*)-5-(6-chloro-2H-chromen-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5184530.png)

![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)

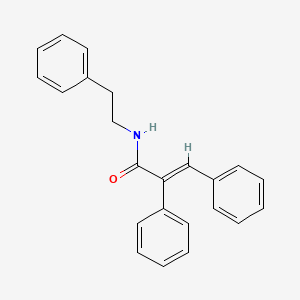
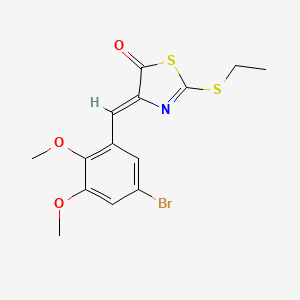
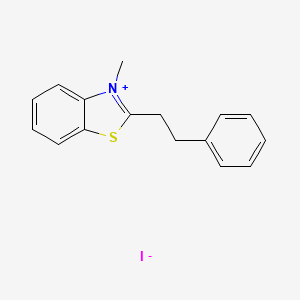

![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)